Potassium aminobenzoate

Description

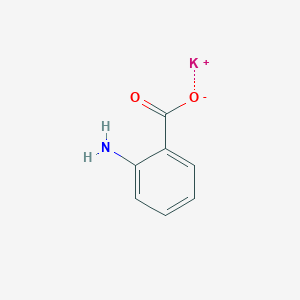

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSHYHUKASKGPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927534 | |

| Record name | Potassium 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-13-7, 37960-65-9 | |

| Record name | Potassium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium aminobenzoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (Potaba®), a compound utilized for its anti-inflammatory and antifibrotic properties.[1][2] It is the potassium salt of 4-aminobenzoic acid (PABA) and is primarily used in the treatment of fibrotic disorders such as Peyronie's disease and scleroderma.[3][4] This guide details a standard synthesis protocol, extensive characterization methodologies based on pharmacopeial standards, and an exploration of its proposed mechanism of action.

Synthesis of Potassium 4-Aminobenzoate (B8803810)

The synthesis of potassium 4-aminobenzoate is typically achieved through a straightforward acid-base neutralization reaction between 4-aminobenzoic acid and a suitable potassium base, such as potassium hydroxide (B78521) (KOH).

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

Materials:

-

4-Aminobenzoic acid (PABA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

pH meter or pH indicator strips

Procedure:

-

Dissolution: In a reaction flask, dissolve a specific molar equivalent of 4-aminobenzoic acid in a minimal amount of ethanol with gentle heating and stirring.

-

Base Preparation: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.

-

Neutralization: Slowly add the potassium hydroxide solution dropwise to the 4-aminobenzoic acid solution while stirring continuously. Monitor the pH of the reaction mixture. Continue addition until a neutral pH (approximately 7.0) is achieved. The reaction is exothermic; maintain temperature control if necessary.

-

Crystallization: The potassium salt of 4-aminobenzoate is highly soluble in water.[5] To induce crystallization, the solvent can be partially removed under reduced pressure. Alternatively, the product can be precipitated by adding a solvent in which it is insoluble, such as cold ethanol or acetone.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified potassium 4-aminobenzoate crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques. Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆KNO₂ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 138-84-1 | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Very freely soluble in water, less soluble in alcohol | |

| Purity (USP) | 98.0% - 102.0% (on dried basis) | [6][7] |

Characterization and Quality Control Protocols

Standardized protocols, such as those provided by the United States Pharmacopeia (USP), are essential for the quality control of this compound.[6]

High-Performance Liquid Chromatography (HPLC) - Assay

This method is used to determine the purity of this compound.[6]

Experimental Protocol:

-

Solution A Preparation: Prepare a 1.5% acetic acid solution by mixing 10 mL of glacial acetic acid with 690 mL of water. Filter through a 0.45-µm pore size filter.[6]

-

Mobile Phase Preparation: Create a mobile phase consisting of Methanol and Solution A in a 15:85 ratio.[6]

-

Standard Solution Preparation: Prepare a solution of 0.1 mg/mL of USP Aminobenzoate Potassium Reference Standard (RS) in the Mobile Phase. Use sonication to dissolve.[6]

-

Sample Solution Preparation: Prepare a solution of 0.1 mg/mL of the synthesized this compound in the Mobile Phase. Use sonication to dissolve.[6]

-

Chromatographic Analysis: Inject the solutions into the HPLC system and analyze the chromatograms. The retention time of the major peak in the sample solution should correspond to that of the standard solution.[6][8]

| HPLC Parameter | Specification | Reference |

| Mode | Liquid Chromatography (LC) | [6] |

| Detector | UV, 280 nm | [6] |

| Column | 3.0-mm × 15-cm; 3.5-µm packing L11 | [6] |

| Flow Rate | 0.35 mL/min | [6] |

| Injection Volume | 5 µL | [6] |

| Tailing Factor | Not More Than 2.0 | [6] |

| Relative Standard Deviation | Not More Than 0.73% | [6] |

Spectroscopic and Qualitative Identification

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum of the sample is obtained using the KBr pellet technique (USP <197K>).[1][8] The absorption spectrum of the sample should be concordant with the reference spectrum of USP Aminobenzoate Potassium RS. Characteristic bands include those for the carboxylate anion (COO⁻), the aromatic ring, and the primary amine (NH₂).[9]

Potassium Identification (Flame Test):

-

Protocol: Prepare a 10 mg/mL solution of the sample in water.[8] Introduce this solution into a nonluminous flame.

-

Acceptance Criteria: The solution should impart a violet color to the flame. To avoid interference from sodium impurities, the flame should be viewed through a blue filter (e.g., cobalt glass) that blocks the yellow emission of sodium (589 nm) but is transparent to the potassium emission (404 nm).[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are valuable for confirming the chemical structure. Spectral data for potassium p-aminobenzoate are available in chemical databases for comparison.[1][10][11]

Mechanism of Action in Fibrotic Disorders

The therapeutic effects of this compound are attributed to its antifibrotic and anti-inflammatory activities, although the exact molecular pathways are not fully elucidated.[1][3] The primary proposed mechanism involves the modulation of monoamine oxidase (MAO) activity.[1][2][3][4]

Key Actions:

-

Antifibrotic Activity: Fibrosis is characterized by the excessive formation of connective tissue.[3] this compound is believed to enhance the activity of MAO enzymes.[3][4] MAO enzymes are crucial for the degradation of monoamines like serotonin (B10506).[3][4] Elevated serotonin levels have been linked to increased fibrosis.[4] By enhancing MAO activity, this compound may increase the degradation of fibrotic tissue and reduce the accumulation of collagen.[3] It is also thought to increase oxygen uptake at the tissue level, which may contribute to the regression of fibrosis.[1][2]

-

Anti-inflammatory Activity: Chronic inflammation can promote the proliferation of fibroblasts, the cells responsible for producing collagen and other extracellular matrix components.[3] By exerting an anti-inflammatory effect, this compound helps to mitigate the fibrotic process.[3]

Conclusion

This guide outlines the essential technical details for the synthesis and comprehensive characterization of this compound. The straightforward neutralization reaction provides a reliable method for its preparation, while the detailed analytical protocols from the USP ensure rigorous quality control, confirming the compound's identity, purity, and strength. Understanding its proposed antifibrotic mechanism of action is crucial for ongoing research and the development of therapies for fibrotic conditions.

References

- 1. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. CAS 138-84-1: Potassium p-aminobenzoate | CymitQuimica [cymitquimica.com]

- 6. Aminobenzoate Potassium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 7. scribd.com [scribd.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. researchgate.net [researchgate.net]

- 10. P-AMINOBENZOIC ACID POTASSIUM SALT(138-84-1) 1H NMR [m.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Potassium 4-aminobenzoate (B8803810). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

Potassium 4-aminobenzoate, the potassium salt of 4-aminobenzoic acid (PABA), is a white to off-white crystalline powder.[1][2] It is known for its stability and good solubility in water, which makes it a versatile compound in various formulations.[1][2] The structure consists of a benzoate (B1203000) ring substituted with an amino group at the para (4) position, with the carboxylic acid proton replaced by a potassium ion.

Chemical Structure

Caption: Chemical structure of Potassium 4-aminobenzoate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Potassium 4-aminobenzoate.

| Property | Value | Reference |

| IUPAC Name | potassium 4-aminobenzoate | [3][4] |

| Synonyms | PABA potassium salt, 4-Aminobenzoic acid potassium salt, Potaba | [1][5][6] |

| CAS Number | 138-84-1 | [1][5][7] |

| Molecular Formula | C₇H₆KNO₂ | [1][3][5] |

| Molecular Weight | 175.23 g/mol | [1][3][7] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 186 - 189 °C | [1] |

| Solubility | Soluble in water.[1][2] A study reported a solubility of 24.1 µg/mL at pH 7.4.[4] It is easily dissolved in water, polyhydroxy alcohols, and amides, and slightly soluble in ethyl acetate, isopropyl alcohol, and n-propanol.[8] | |

| SMILES | [K+].Nc1ccc(cc1)C([O-])=O | [5][7] |

| InChI | InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | [3][4][7] |

Biological Activity and Mechanism of Action

Potassium 4-aminobenzoate exhibits anti-inflammatory and antifibrotic activities.[3][9][10] Its primary mechanism of action is believed to be the enhancement of monoamine oxidase (MAO) activity at the tissue level.[1][9][10][11] MAO is an enzyme responsible for the oxidative deamination of monoamines, such as serotonin (B10506).[1][12] Excessive serotonin levels have been linked to fibrosis. By increasing MAO activity, Potassium 4-aminobenzoate may help in the degradation of serotonin, thus preventing or reversing fibrotic processes.[1][9][10] This antifibrotic effect is the basis for its use in conditions like Peyronie's disease and scleroderma.[11][12]

Signaling Pathway

Caption: Proposed antifibrotic mechanism of Potassium 4-aminobenzoate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Potassium 4-aminobenzoate.

Synthesis of Potassium 4-aminobenzoate

A common method for the synthesis of Potassium 4-aminobenzoate is through the neutralization of 4-aminobenzoic acid with a potassium base, such as potassium hydroxide (B78521).

Materials:

-

4-Aminobenzoic acid (PABA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

-

Dissolve a known quantity of 4-aminobenzoic acid in a minimal amount of ethanol in a beaker with stirring.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.

-

Slowly add the potassium hydroxide solution to the 4-aminobenzoic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral (approximately 7.0).

-

Once the reaction is complete, remove the solvent (ethanol and water) using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to purify it.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure Potassium 4-aminobenzoate.

Caption: General workflow for the synthesis of Potassium 4-aminobenzoate.

Characterization Methods

The melting point is a crucial physical property for identity and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of Potassium 4-aminobenzoate is finely powdered. If necessary, gently grind a small amount in a mortar.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13][14]

-

Place the capillary tube into the heating block of the melting point apparatus.[13][15]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (186-189 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[15]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[13][15]

-

A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.[15]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Method: KBr Pellet

-

Dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.

-

Grind approximately 1-2 mg of the Potassium 4-aminobenzoate sample with about 100-200 mg of the dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[16] The concentration of the sample in KBr should be about 0.2% to 1%.[17]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 7-10 tons) in a hydraulic press to form a transparent or translucent pellet.[18][19]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Expected characteristic peaks would include N-H stretching vibrations of the primary amine, C=O stretching of the carboxylate, and aromatic C-H and C=C stretching vibrations.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of Potassium 4-aminobenzoate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

The resulting spectrum should show signals corresponding to the aromatic protons and the amine protons. The chemical shifts, splitting patterns, and integration of these signals will confirm the structure.

Safety and Handling

Potassium 4-aminobenzoate may cause skin, eye, and respiratory irritation.[14] It is important to handle the compound in a well-ventilated area, preferably in a chemical fume hood.[20] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[20] Avoid creating and inhaling dust.[15] Store in a tightly closed container in a cool, dry place.[15]

References

- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Articles [globalrx.com]

- 4. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. This compound | High-Purity Reagent [benchchem.com]

- 7. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facebook [cancer.gov]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. shimadzu.com [shimadzu.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 19. youtube.com [youtube.com]

- 20. rsc.org [rsc.org]

Mechanism of Action of Potassium Aminobenzoate in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium aminobenzoate (Potaba) is a compound that has been used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma.[1][2] Its mechanism of action, while not fully elucidated, is thought to be multifactorial, primarily revolving around its anti-fibrotic and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the implicated biological pathways. The core hypotheses suggest that this compound may exert its effects through the enhancement of monoamine oxidase (MAO) activity, leading to a reduction in serotonin (B10506) levels, increased tissue oxygen uptake, and direct inhibitory effects on fibroblast proliferation and glycosaminoglycan synthesis.[1][2][3]

Proposed Mechanisms of Action

The anti-fibrotic effects of this compound are attributed to several interconnected mechanisms:

Enhancement of Monoamine Oxidase (MAO) Activity and Serotonin Degradation

A prominent theory for the antifibrotic action of this compound is its ability to enhance the activity of monoamine oxidase (MAO).[1][2] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, including the neurotransmitter serotonin.[2] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis. Serotonin can promote fibroblast activation and the deposition of extracellular matrix through canonical TGF-β signaling.[1][4] By increasing MAO activity, this compound is thought to accelerate the degradation of serotonin, thereby reducing its pro-fibrotic effects.[1]

Increased Tissue Oxygen Uptake

This compound is also suggested to increase oxygen uptake at the tissue level.[1] Improved cellular metabolism resulting from enhanced oxygenation may help to reduce the accumulation of fibrotic tissue.[1]

Anti-inflammatory Properties

Inflammation is a key driver in the initiation and progression of fibrotic diseases, as it can stimulate the proliferation of fibroblasts, the primary cells responsible for collagen production.[2][3] this compound is believed to possess anti-inflammatory properties that may contribute to its anti-fibrotic effects by mitigating the inflammatory environment that fosters fibroblast activation and proliferation.[2]

Direct Effects on Fibroblasts

In-vitro studies have demonstrated a direct inhibitory effect of this compound on the proliferation of fibroblasts.[3] Furthermore, it has been shown to inhibit the secretion of acid mucopolysaccharides (glycosaminoglycans) by fibroblasts, which are components of the extracellular matrix that contribute to the fibrotic process.[3] Interestingly, one key study found that while fibroblast proliferation and glycosaminoglycan secretion were inhibited, collagen synthesis was not affected.[3]

Quantitative Data

The following tables summarize the available quantitative data from in-vitro and clinical studies on the effects of this compound.

Table 1: In-Vitro Effects of Potassium Para-Aminobenzoate on Fibroblasts

| Cell Type | Parameter | Concentration | Effect | Citation |

| Normal Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |

| Sclerodermatous Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |

| Rheumatoid Synovial Cells | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |

| Sclerodermatous Human Skin Fibroblasts | Acid Mucopolysaccharide Secretion | 100 µg/mL | Inhibition | [3] |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 µg/mL | Inhibition | [3] |

| Sclerodermatous Human Skin Fibroblasts | Acid Mucopolysaccharide Secretion | 5000 µg/mL | >50% inhibition | [3] |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 5000 µg/mL | >50% inhibition | [3] |

| Various Strains | Collagen Synthesis | Various | Not affected | [3] |

Table 2: Clinical Efficacy of Potassium Para-Aminobenzoate in Peyronie's Disease (Retrospective Review)

| Parameter | Number of Patients | Outcome | Citation |

| Penile Discomfort | 18 | Improvement in 8 patients | [5] |

| Plaque Size | 32 | Decrease in 18 patients | [5] |

| Penile Angulation | 31 | Improvement in 18 patients | [5] |

| Penile Angulation | 31 | Complete resolution in 8 patients | [5] |

Table 3: Survival Rates in Scleroderma Patients Treated with Potassium Para-Aminobenzoate (Retrospective Study)

| Treatment Group | 5-Year Survival Rate | 10-Year Survival Rate | Citation |

| Adequately treated with KPAB | 88.5% | 76.6% | [6] |

| Never treated with KPAB | 69.8% | 56.6% | [6] |

Experimental Protocols

Fibroblast Proliferation Assay

-

Objective: To determine the dose-dependent effect of this compound on the proliferation of human dermal fibroblasts.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts (from normal and/or fibrotic tissue) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Seeding: Cells are seeded into 96-well plates at a defined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL) and a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Proliferation Assessment: Cell proliferation can be measured using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control.

-

Glycosaminoglycan (GAG) Synthesis Assay

-

Objective: To quantify the effect of this compound on the synthesis of sulfated glycosaminoglycans by fibroblasts.

-

Methodology:

-

Cell Culture and Treatment: Fibroblasts are cultured to confluence and then treated with various concentrations of this compound in a serum-free or low-serum medium.

-

Radiolabeling: A radiolabeled precursor, such as [³⁵S]sulfate, is added to the culture medium to be incorporated into newly synthesized sulfated GAGs.

-

Incubation: Cells are incubated for 24-48 hours.

-

GAG Isolation: The culture medium and cell layer are collected separately. GAGs are isolated by precipitation (e.g., with cetylpyridinium (B1207926) chloride) and washed.

-

Quantification: The amount of radioactivity incorporated into the GAG fraction is measured using a scintillation counter.

-

Normalization: GAG synthesis is normalized to the total protein content or DNA content of the cell layer.

-

Monoamine Oxidase (MAO) Activity Assay

-

Objective: To measure the effect of this compound on the enzymatic activity of MAO.

-

Methodology:

-

Enzyme Source: Isolated mitochondria from a relevant tissue source (e.g., liver, brain) or recombinant MAO-A or MAO-B enzymes.

-

Substrate: A suitable MAO substrate, such as kynuramine (B1673886) (for MAO-A) or benzylamine (B48309) (for MAO-B), is used.

-

Reaction Mixture: The assay is performed in a buffer containing the enzyme source, the substrate, and various concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Detection of Product Formation: The activity of MAO is determined by measuring the formation of the product. This can be done spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.

-

Data Analysis: The rate of product formation is calculated and expressed as a percentage of the activity in the absence of the inhibitor.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the mechanism of action of this compound.

Proposed MAO-Mediated Anti-Fibrotic Pathway

References

- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Inhibits Dietary Salt-Induced Transforming Growth Factor-β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Unraveling the Core Mechanisms: Antifibrotic and Anti-inflammatory Activities of Potassium Aminobenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Potassium aminobenzoate, also known as Potaba, is the potassium salt of para-aminobenzoic acid (PABA). It has been utilized in the treatment of various fibrotic and inflammatory conditions, including Peyronie's disease and scleroderma.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antifibrotic and anti-inflammatory activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and supporting data from clinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fibrotic and inflammatory diseases.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its antifibrotic and anti-inflammatory properties. While the precise molecular pathways are not fully elucidated, the existing evidence points to a multi-faceted mechanism of action.[1][3]

Antifibrotic Activity

The principal antifibrotic mechanism of this compound is believed to be its ability to increase the activity of monoamine oxidase (MAO).[1][3] MAO is an enzyme responsible for the degradation of monoamines, including serotonin (B10506).[3] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis.[2] Serotonin can promote fibroblast proliferation and the production of extracellular matrix components, contributing to tissue fibrosis.[3] By enhancing MAO activity, this compound facilitates the breakdown of serotonin, thereby reducing its pro-fibrotic effects.[2]

Another proposed antifibrotic mechanism is the inhibition of fibroblast proliferation.[4] Additionally, this compound is thought to increase oxygen uptake at the tissue level, which may contribute to the regression of fibrotic tissue.[2][5]

Anti-inflammatory Activity

Inflammation is a key driver of fibrosis, and the anti-inflammatory properties of this compound are considered integral to its therapeutic efficacy.[1] By mitigating the inflammatory response, this compound can help to reduce the proliferation of fibroblasts, which are key cells in the fibrotic process.[1] The specific molecular targets and signaling pathways involved in its anti-inflammatory effects are still under investigation.

Signaling Pathways

While direct evidence linking this compound to the modulation of canonical fibrotic and inflammatory signaling pathways such as TGF-β and NF-κB is limited, its primary proposed mechanism of action through the MAO-serotonin axis has downstream implications for these pathways.

Proposed MAO-Serotonin Signaling Pathway

The most well-supported hypothesis for the action of this compound centers on the modulation of serotonin levels through the enhancement of MAO activity. Serotonin exerts its pro-fibrotic effects by binding to specific receptors on fibroblasts, such as the 5-HT2A and 5-HT2B receptors.[6] Activation of these receptors can lead to the stimulation of the TGF-β signaling pathway, a central mediator of fibrosis.[3][6]

Overview of TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of fibrosis. While a direct link to this compound has not been established, understanding this pathway provides context for its potential downstream effects.

Overview of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Its role in the context of this compound's anti-inflammatory action is an area for future research.

References

- 1. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Serotonin drives the activation of pulmonary artery adventitial fibroblasts and TGF-β1/Smad3-mediated fibrotic responses through 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium aminobenzoate as a precursor for folic acid synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Folic acid, an essential B vitamin (B9), plays a pivotal role in numerous metabolic processes, including nucleotide synthesis, DNA replication, and repair. Its deficiency is implicated in a range of pathologies, from neural tube defects to megaloblastic anemia. The biosynthesis of folic acid in microorganisms and plants offers a unique pathway for therapeutic intervention, as it is absent in humans, who must obtain this vital nutrient from their diet. A key precursor in this synthetic route is para-aminobenzoic acid (PABA), the conjugate acid of potassium aminobenzoate. This technical guide provides a comprehensive overview of the role of this compound (referred to interchangeably with PABA) as a precursor in the synthesis of folic acid, detailing the biochemical pathways, enzymatic mechanisms, and relevant experimental data and protocols.

The Biochemical Pathway: From Chorismate to Dihydrofolate

The journey of PABA into the folic acid molecule is a multi-step enzymatic process that begins with the shikimate pathway and culminates in the formation of dihydrofolate.

Biosynthesis of p-Aminobenzoic Acid (PABA)

PABA itself is synthesized from chorismate, a crucial branch-point metabolite in the shikimate pathway responsible for the synthesis of aromatic amino acids.[1][2] In many bacteria, such as Escherichia coli, the conversion of chorismate to PABA involves two key enzymatic steps:

-

Step 1: Formation of 4-amino-4-deoxychorismate (ADC): The enzymes PabA and PabB work in concert to convert chorismate into ADC.[3][4] PabA, a glutamine amidotransferase, provides the amino group from glutamine, while PabB, an ADC synthase, catalyzes its addition to chorismate.[3][4]

-

Step 2: Conversion of ADC to PABA: The enzyme 4-amino-4-deoxychorismate lyase (PabC) then catalyzes the elimination of pyruvate (B1213749) from ADC, leading to the formation of PABA.[4][5]

In some organisms, including plants and certain fungi, the functionalities of PabA and PabB are fused into a single bifunctional protein.[3][4]

Incorporation of PABA into Dihydropteroate (B1496061)

Once synthesized, PABA is incorporated into the folate backbone through a condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). This critical reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) .[6][7][8]

The reaction proceeds as follows:

p-aminobenzoic acid (PABA) + 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) → 7,8-dihydropteroate + pyrophosphate[7]

The mechanism of DHPS is an ordered SN1 reaction.[6][8] DHPPP binds to the enzyme first, followed by the elimination of the pyrophosphate group to form a carbocation intermediate.[6] This is the rate-determining step. Subsequently, the amino group of PABA performs a nucleophilic attack on the pterin (B48896) intermediate, forming dihydropteroate.[6]

Formation of Dihydrofolate

The final step in this part of the pathway is the addition of a glutamate (B1630785) moiety to dihydropteroate, a reaction catalyzed by dihydrofolate synthase (DHFS) .[9] This results in the formation of dihydrofolate (DHF), the immediate precursor to the biologically active tetrahydrofolate (THF).[9][10]

Quantitative Data on Folic Acid Synthesis

The efficiency of PABA utilization and subsequent folate production can be influenced by various factors, including the genetic background of the organism and the availability of precursors. The following table summarizes key quantitative data from studies on folate biosynthesis.

| Organism/System | Condition | Key Finding | Reference |

| Lactococcus lactis | Wild-type | Folate production of approximately 100 µ g/liter . | [1] |

| Lactococcus lactis | pABA knockout strain (NZ9000ΔpABA) | Folate pools reduced to 0.05 µ g/liter in the absence of PABA. | [1] |

| Lactococcus lactis | Strain overexpressing folate and pABA gene clusters (NZ7024) | Produces 2.7 mg of folate/liter per optical density unit at 600 nm without external PABA. | [2] |

| Lactococcus lactis | Simultaneous overexpression of folate and pABA pathways | 80-fold increase in total folate pools in the absence of an external PABA source. | [1] |

| Tomato Fruit (Pericarp) | Ripening | Total PABA content remained between 0.7 and 2.3 nmol/g fresh weight. | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols relevant to the study of PABA in folic acid synthesis.

Protocol 1: Microbiological Assay for Folate Quantification

This method relies on the growth of a folate-dependent bacterium, such as Lactobacillus casei, to quantify folate levels in a sample.

Materials:

-

Lactobacillus casei ATCC 7469 (indicator strain)

-

Folic acid casei medium

-

Samples for folate analysis

-

Standard folic acid solutions

-

Spectrophotometer

Procedure:

-

Sample Preparation: Samples are treated with an enzyme preparation (e.g., from chicken pancreas) to deconjugate polyglutamate tails of folate to the monoglutamate form, which can be utilized by the bacteria.[2]

-

Inoculation: A standardized inoculum of L. casei is added to tubes containing the assay medium and varying concentrations of the sample or standard folic acid.

-

Incubation: The tubes are incubated under controlled conditions (e.g., 37°C for 48 hours) to allow for bacterial growth.

-

Measurement: The extent of bacterial growth is measured by turbidity using a spectrophotometer at 600 nm.

-

Quantification: A standard curve is generated by plotting the absorbance against the known concentrations of the folic acid standards. The folate concentration in the samples is then determined by interpolating their absorbance values on the standard curve. The detection limit for this assay is typically around 2 µ g/liter .[2]

Protocol 2: Construction of a pABA Knockout (KO) Strain in Lactococcus lactis

This protocol describes the generation of a bacterial strain unable to synthesize its own PABA, which is essential for studying the effects of PABA supplementation on folate production.

Materials:

-

Lactococcus lactis strain (e.g., NZ9000)

-

Plasmids for gene knockout (e.g., pNZ5319)

-

Primers for amplifying flanking regions of the pab gene cluster

-

Electroporator

-

Appropriate growth media and selection antibiotics

Procedure:

-

Amplification of Flanking Regions: PCR is used to amplify the DNA regions upstream and downstream of the pabA-pabBC gene cluster.

-

Plasmid Construction: The amplified flanking regions are cloned into a suicide or temperature-sensitive integration vector.

-

Transformation: The constructed plasmid is introduced into L. lactis via electroporation.

-

Integration and Excision: A two-step homologous recombination process is induced. The first crossover integrates the plasmid into the chromosome. The second crossover, often selected for by growing at a non-permissive temperature or on a counter-selective medium, leads to the excision of the plasmid, which can result in either the wild-type allele or the desired gene deletion.

-

Verification: The successful deletion of the pab gene cluster is confirmed by PCR analysis and by assessing the strain's inability to grow in a chemically defined medium lacking PABA.[1]

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental designs.

Conclusion

This compound, as a source of p-aminobenzoic acid, is an indispensable precursor for the de novo synthesis of folic acid in a wide range of organisms. The enzymatic machinery responsible for its incorporation into the folate structure, particularly dihydropteroate synthase, represents a well-established and attractive target for antimicrobial agents. A thorough understanding of the biochemical pathways, coupled with robust experimental data and protocols, is fundamental for researchers and drug development professionals seeking to exploit this pathway for therapeutic benefit or to enhance folate production in microbial systems for nutritional applications. The continued investigation into the kinetics and regulation of these enzymes will undoubtedly pave the way for novel strategies to combat infectious diseases and address nutritional deficiencies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate synthesis in plants: the p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Folate synthesis in plants: the last step of the p-aminobenzoate branch is catalyzed by a plastidial aminodeoxychorismate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

The Biological Roles of p-Aminobenzoic Acid (PABA) Potassium Salt: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction: Potassium p-aminobenzoate (KPABA), the potassium salt of p-aminobenzoic acid (PABA), is a compound that has been utilized for its antifibrotic properties in a range of dermatological and systemic fibrotic conditions. This technical guide provides a comprehensive overview of the biological roles of KPABA, with a focus on its mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate its effects. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this molecule.

Core Biological Roles and Mechanism of Action

Potassium p-aminobenzoate is primarily recognized for its antifibrotic activity, which is thought to be mediated through several biological pathways. While the precise molecular mechanisms are not fully elucidated, current research points to a multi-faceted mode of action.

One of the proposed mechanisms is the enhancement of oxygen uptake at the tissue level.[1][2] Additionally, KPABA is believed to increase the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of serotonin (B10506).[1][2][3][4] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis, suggesting that by promoting its breakdown, KPABA can mitigate fibrotic processes.[5][6][7][8] The compound is also thought to directly inhibit the proliferation of fibroblasts, the primary cell type responsible for the deposition of extracellular matrix components that lead to fibrosis.[8][9][10] Furthermore, KPABA is suggested to possess anti-inflammatory properties, which may contribute to its overall therapeutic effect in fibrotic diseases.[1][2][3][4]

Therapeutic Applications and Clinical Efficacy

The primary therapeutic applications of potassium p-aminobenzoate are in the management of fibrotic disorders such as Peyronie's disease and scleroderma.[6][8][9][11]

Peyronie's Disease

Peyronie's disease is characterized by the formation of fibrous plaques in the penis, leading to deformity and painful erections.[3] Clinical studies on the efficacy of KPABA in Peyronie's disease have yielded mixed but often promising results. A retrospective review of 32 patients treated with 12g of KPABA powder daily for at least three months showed a decrease in plaque size in 18 of 32 patients and an improvement in penile angulation in 18 of 31 patients.[1][5][12] However, a prospective, placebo-controlled, randomized study, while demonstrating a significant effect on plaque size, did not find a significant improvement in pre-existing penile curvature.[13] This study did, however, suggest a protective effect against the progression of penile curvature.[13]

Scleroderma

Scleroderma is a chronic autoimmune disease characterized by the hardening and tightening of the skin and connective tissues.[3] Retrospective studies have suggested a beneficial role for KPABA in treating scleroderma. One such study reported that 90% of 224 patients treated with KPABA experienced some degree of skin softening.[14] Another retrospective analysis pointed to improved survival rates in patients treated with KPABA.[15][16] In contrast, a 48-week prospective, randomized, double-blind, placebo-controlled trial did not find a statistically significant difference in skin changes between the KPABA and placebo groups.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical studies on the efficacy of potassium p-aminobenzoate.

Table 1: Efficacy of Potassium p-Aminobenzoate in Peyronie's Disease

| Study Design | Number of Patients | Dosage | Key Findings | Reference |

| Retrospective Review | 32 | 12 g/day | Decreased plaque size in 56% of patients; Improved penile angulation in 58% of patients. | [1][5][12] |

| Prospective, Randomized, Placebo-Controlled | 103 | 12 g/day (4 x 3g) | Response rate (regression in plaque size and/or >30% reduction in curvature) of 74.3% in the KPABA group vs. 50.0% in the placebo group (p=0.016); Significant decrease in mean plaque size with KPABA (p=0.042); No significant improvement in pre-existing curvature, but a protective effect against worsening of curvature (p<0.001). | [9][13] |

| Retrospective Review (Monotherapy vs. Combination) | 44 (KPABA monotherapy) | 12 g/day | High dropout rate (68.2%) in the monotherapy group. | [10][18][19] |

Table 2: Efficacy of Potassium p-Aminobenzoate in Scleroderma

| Study Design | Number of Patients | Key Findings | Reference |

| Retrospective Study | 224 (treated with KPABA) | 90% experienced mild, moderate, or marked skin softening. | [14] |

| Retrospective Study | 390 | Improved 5-year and 10-year survival rates with adequate KPABA treatment (p < 0.01). | [15][16] |

| Prospective, Randomized, Double-Blind, Placebo-Controlled | 146 | No statistically significant differences in skin mobility and thickening scores between KPABA and placebo groups. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of potassium p-aminobenzoate.

In Vitro Fibroblast Proliferation Assay

This assay is designed to assess the direct effect of KPABA on the proliferation of fibroblasts.

-

Cell Culture: Primary human fibroblasts are isolated from skin biopsies of healthy donors or patients with fibrotic conditions. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Fibroblasts are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of KPABA or a vehicle control.

-

Proliferation Assessment: Cell proliferation can be measured using several methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.[20]

-

BrdU Incorporation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells. The incorporated BrdU is detected using a specific antibody.

-

Direct Cell Counting: Cells can be detached from the culture plate and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The proliferation rates of KPABA-treated cells are compared to those of the control cells to determine the dose-dependent effect of the compound.

Monoamine Oxidase (MAO) Activity Assay

This assay measures the effect of KPABA on the enzymatic activity of MAO.

-

Enzyme Source: MAO can be obtained from various sources, including isolated mitochondria from tissues (e.g., liver, brain) or recombinant MAO-A and MAO-B enzymes.

-

Assay Principle: The assay typically measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO.[13][21][22]

-

Procedure:

-

The MAO enzyme is pre-incubated with different concentrations of KPABA or a known MAO inhibitor (positive control).

-

A substrate for MAO, such as p-tyramine (for both MAO-A and MAO-B) or specific substrates for each isoform, is added to initiate the reaction.[21]

-

The production of H2O2 is detected using a fluorometric or colorimetric probe. For example, a common method involves the use of horseradish peroxidase (HRP) to catalyze the reaction between H2O2 and a probe to generate a fluorescent or colored product.[23]

-

-

Data Analysis: The enzymatic activity is calculated based on the rate of product formation and is compared between the KPABA-treated and control groups to determine the effect of KPABA on MAO activity.

Clinical Assessment of Peyronie's Disease

The evaluation of treatment efficacy in Peyronie's disease involves the assessment of plaque size and penile curvature.

-

Plaque Measurement: Penile plaques can be measured using high-frequency ultrasound.[4][24] The dimensions of the plaque (length, width, and thickness) are recorded to calculate its volume.

-

Curvature Assessment: Penile curvature is measured during an erection. An erection can be induced in a clinical setting through the intracavernosal injection (ICI) of a vasoactive agent. The angle of curvature is then measured using a goniometer. Alternatively, patients can provide photographs of their erect penis taken at home for assessment.[11][25]

Clinical Assessment of Scleroderma

The primary outcome measure for skin involvement in scleroderma clinical trials is the modified Rodnan Skin Score (mRSS).[3][15][26][27]

-

Procedure: A trained clinician palpates the skin at 17 different body sites.

-

Scoring: At each site, the skin thickness is scored on a scale of 0 to 3:

-

0: Normal skin

-

1: Mild thickness

-

2: Moderate thickness

-

3: Severe thickness (inability to pinch the skin into folds)

-

-

Total Score: The scores from all 17 sites are summed to give a total mRSS, ranging from 0 to 51. A decrease in the mRSS over time indicates an improvement in skin thickness.

Signaling Pathways and Visualizations

The antifibrotic effects of potassium p-aminobenzoate are believed to be linked to its modulation of key signaling pathways involved in fibrosis.

Serotonin Signaling in Fibrosis

Serotonin (5-HT) plays a significant role in promoting fibrosis. It can stimulate fibroblast proliferation and the production of extracellular matrix proteins through the activation of specific receptors, such as the 5-HT2B receptor, and by influencing the transforming growth factor-beta (TGF-β) pathway.[5][6][7][8] By enhancing MAO activity, KPABA is thought to reduce the local concentration of serotonin, thereby mitigating its profibrotic effects.

TGF-β Signaling in Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[2][28][29][30][31] It promotes the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secrete large amounts of extracellular matrix proteins. The interaction between serotonin and TGF-β signaling pathways can amplify the fibrotic response.

Experimental Workflow for In Vitro Antifibrotic Activity Screening

The following diagram illustrates a typical workflow for screening the antifibrotic activity of a compound like KPABA in vitro.

Conclusion

Potassium p-aminobenzoate continues to be a compound of interest for its antifibrotic properties, particularly in the context of challenging conditions like Peyronie's disease and scleroderma. While the clinical evidence is somewhat mixed, the proposed mechanisms of action, including the enhancement of MAO activity and inhibition of fibroblast proliferation, provide a solid rationale for its use and for further investigation. For researchers and drug development professionals, a deeper understanding of the molecular pathways influenced by KPABA will be crucial in optimizing its therapeutic potential and in the development of novel antifibrotic agents. The experimental protocols and data presented in this guide offer a foundation for future research in this area.

References

- 1. login.medscape.com [login.medscape.com]

- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rodan Skin Score Training – Scleroderma Clinical Trial Consortium [sclerodermaclinicaltrialsconsortium.org]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium paraaminobenzoate (POTABA) in the treatment of Peyronie's disease: a prospective, placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. newyorkurologyspecialists.com [newyorkurologyspecialists.com]

- 12. Serotonin paracrine signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 14. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standardization of the modified Rodnan skin score for use in clinical trials of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The State of Scleroderma Clinical Trials | PPTX [slideshare.net]

- 18. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Monoamine Oxidase Assays [cellbiolabs.com]

- 23. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Peyronie's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. Methods for objective assessment of skin involvement in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]

The Interaction Between Potassium Aminobenzoate and Monoamine Oxidase: A Review of a Hypothesized Relationship

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the proposed, yet scientifically unconfirmed, interaction between potassium aminobenzoate (PABA-K) and monoamine oxidase (MAO). Despite its clinical use in fibrotic disorders, the precise mechanism of action of PABA-K remains largely unelucidated. A hypothesized link to MAO activity has been suggested in some literature, but direct, empirical evidence is conspicuously absent. This document summarizes the speculative nature of this interaction, provides standardized experimental protocols for investigating potential MAO inhibition, and presents a logical framework for future research into this area. It is critical to note that the current body of scientific literature does not contain quantitative data or established signaling pathways for a direct interaction between this compound and monoamine oxidase.

Introduction to this compound and Monoamine Oxidase

This compound, the potassium salt of para-aminobenzoic acid (PABA), is primarily indicated for the treatment of fibrotic conditions such as Peyronie's disease and scleroderma.[1][2] Its therapeutic effect is thought to stem from antifibrotic and anti-inflammatory properties.[3][4] Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine, and dopamine.[3][5] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and tissue distribution.[5][6] MAO inhibitors are a well-established class of drugs used in the treatment of depression and neurodegenerative diseases.[5][7]

The Hypothesized Interaction: A Critical Assessment

The current understanding of the relationship between this compound and MAO is largely theoretical and lacks direct experimental support. The literature presents conflicting hypotheses:

-

MAO Enhancement Hypothesis: Some sources propose that this compound may exert its antifibrotic effects by enhancing MAO activity.[3][4] This theory suggests that increased MAO function would lead to a greater breakdown of serotonin, a neurotransmitter that has been implicated in promoting fibrosis.[4] By reducing serotonin levels, PABA-K could mitigate the fibrotic process.[4] However, the molecular basis for this proposed enhancement is not described.

-

MAO Inhibition Hypothesis: Conversely, there is speculation that para-aminobenzoic acid (PABA) may act synergistically with traditional antidepressants by targeting MAO, which would imply an inhibitory action.[8] This is more in line with the known pharmacology of other structurally related compounds. However, this has not been demonstrated experimentally for PABA or its potassium salt.

Quantitative Data: A Notable Absence

A thorough review of scientific databases reveals a lack of quantitative data—such as half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values—characterizing the effect of this compound on either MAO-A or MAO-B. This absence of data prevents any meaningful quantitative comparison or structure-activity relationship (SAR) analysis for this specific compound.

Standardized Experimental Protocols for Investigating MAO Interaction

For researchers intending to investigate the hypothetical interaction between this compound and MAO, the following established methodologies for assessing MAO inhibition are recommended.

In Vitro MAO Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of a test compound on MAO-A and MAO-B.

Objective: To measure the IC₅₀ value of this compound against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (B1673886) (a non-selective MAO substrate)

-

Potassium phosphate (B84403) buffer

-

Test compound (this compound)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as positive controls

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the potassium phosphate buffer.

-

Add the various concentrations of this compound or control inhibitors to the wells.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the kynuramine substrate.

-

The reaction proceeds, and MAO metabolizes kynuramine into 4-hydroxyquinoline, a fluorescent product.

-

Stop the reaction after a defined period (e.g., 30 minutes) with a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at 310 nm, emission at 400 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Hypothesized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the speculative mechanisms and a logical workflow for experimental investigation.

Caption: Hypothesized antifibrotic mechanism of PABA-K.

Caption: A logical workflow for investigating the PABA-K and MAO interaction.

Conclusion and Future Directions

The proposition that this compound interacts with monoamine oxidase is, at present, not supported by direct scientific evidence. The conflicting nature of the hypotheses (enhancement vs. inhibition) underscores the speculative state of this topic. For drug development professionals and researchers, this represents a significant knowledge gap.

Future research should prioritize direct, in vitro enzymatic assays as outlined in this guide to definitively determine if this compound has any inhibitory or enhancing effect on MAO-A and MAO-B. Should an interaction be confirmed, subsequent studies could explore the mechanism of action, structure-activity relationships with related aminobenzoate derivatives, and the in vivo relevance of this interaction to the antifibrotic effects of the drug. Until such data is available, any claims of a this compound-MAO interaction should be regarded as hypothetical.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

In Vitro Effects of Potassium Aminobenzoate on Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium aminobenzoate (PAB), the potassium salt of para-aminobenzoic acid (PABA), has been utilized in the treatment of fibrotic disorders such as scleroderma and Peyronie's disease.[1] Its therapeutic efficacy is believed to stem from its antifibrotic and anti-inflammatory properties.[2] This technical guide provides an in-depth overview of the reported in vitro effects of this compound on fibroblasts, the primary cell type responsible for the deposition of extracellular matrix and the progression of fibrosis. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Mechanism of Action

The precise molecular mechanism of this compound's antifibrotic activity is not fully elucidated.[2] However, a leading hypothesis suggests that PAB enhances the activity of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines like serotonin (B10506).[2] Elevated levels of serotonin have been associated with increased fibrosis. By modulating MAO activity, PAB may increase the degradation of fibrotic tissue, thereby reducing the accumulation of collagen and other extracellular matrix components.[2] Additionally, PAB is thought to possess anti-inflammatory effects, which can further mitigate the fibrotic process by reducing the proliferation of fibroblasts.[2]

Quantitative Data from In Vitro Studies

To date, the most direct in vitro investigation of this compound's effect on fibroblasts was conducted by Priestley and Brown (1979).[3] Their study examined the impact of potassium para-aminobenzoate on fibroblasts derived from normal human skin, the affected skin of scleroderma patients, and rheumatoid synovial cells. The key findings from this study are summarized in the tables below.

Table 1: Effect of this compound on Fibroblast Proliferation [3]

| Cell Type | PAB Concentration (µg/mL) | Observed Effect |

| Normal Human Skin Fibroblasts | Starting at ~3000 | Dose-dependent inhibition |

| Scleroderma Skin Fibroblasts | Starting at ~3000 | Dose-dependent inhibition |

| Rheumatoid Synovial Cells | Starting at ~3000 | Dose-dependent inhibition |

Table 2: Effect of this compound on Macromolecule Synthesis by Fibroblasts [3]

| Cell Type | Macromolecule | PAB Concentration (µg/mL) | Observed Effect |

| Scleroderma Fibroblasts | Acid Mucopolysaccharides | 100 | Inhibition observed |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharides | 100 | Inhibition observed |

| Scleroderma Fibroblasts | Acid Mucopolysaccharides | 5000 | >50% inhibition |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharides | 5000 | >50% inhibition |

| Various Strains | Collagen | Not specified (range of concentrations) | No effect |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the in vitro effects of this compound on fibroblasts. These protocols are based on standard laboratory practices, as the specific details from the primary literature are limited.

Fibroblast Isolation and Cell Culture

-

Source: Human dermal fibroblasts can be isolated from skin biopsies (e.g., neonatal foreskin or adult skin) obtained with appropriate ethical approval and patient consent.

-

Isolation: The tissue is washed in phosphate-buffered saline (PBS) with antibiotics. The epidermis is removed, and the dermis is minced and digested with an enzyme solution (e.g., collagenase) to release fibroblasts.

-

Culture Conditions: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

-

Method: A common method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Fibroblasts are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no PAB is included.

-

Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

At the end of the incubation, MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Collagen Synthesis Assay

-

Method: The Sirius Red assay is a widely used colorimetric method for quantifying total collagen produced by fibroblasts in culture.

-

Procedure:

-

Fibroblasts are cultured in multi-well plates and treated with this compound as described for the proliferation assay. It is often beneficial to add a supplement like ascorbic acid to the medium to promote collagen synthesis.

-

After the treatment period, the cell culture medium can be collected to measure secreted collagen, and the cell layer can be analyzed for cell-associated collagen.

-

For the cell layer, the cells are fixed (e.g., with methanol).

-

The fixed cells are stained with a Sirius Red solution prepared in picric acid.

-

After staining, the unbound dye is washed away.

-

The bound dye is then eluted with a destaining solution (e.g., sodium hydroxide).

-

The absorbance of the eluted dye is measured on a microplate reader, which is proportional to the amount of collagen.

-

Glycosaminoglycan (GAG) Synthesis Assay

-

Method: The Blyscan™ Glycosaminoglycan Assay is a quantitative dye-binding method for the analysis of sulfated GAGs.

-

Procedure:

-

Fibroblasts are cultured and treated with this compound.

-

The culture medium is collected to measure secreted GAGs.

-

The Blyscan dye reagent is added to the samples, which binds to the GAGs.

-

The GAG-dye complex is precipitated.

-

The precipitate is separated by centrifugation, and the unbound dye is removed.

-

A dissociation reagent is added to release the bound dye.

-

The absorbance of the released dye is measured, which is proportional to the amount of GAGs in the sample.

-

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Fibroblasts

Caption: Proposed mechanism of PAB's antifibrotic effect.

General Experimental Workflow for In Vitro PAB Studies

Caption: A typical workflow for testing PAB on fibroblasts.

References

- 1. Articles [globalrx.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Potassium Aminobenzoate in Enhancing Tissue Oxygen Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium aminobenzoate (PABA), a salt of para-aminobenzoic acid, has been utilized primarily for its antifibrotic properties in conditions such as Peyronie's disease and scleroderma.[1][2] A key aspect of its proposed mechanism of action is its ability to increase oxygen uptake at the tissue level.[1] This technical guide provides an in-depth exploration of this mechanism, focusing on the available scientific evidence, relevant experimental protocols for investigation, and the implicated biochemical pathways. While the direct quantitative impact of this compound on tissue oxygen consumption is not extensively documented in publicly available literature, this guide synthesizes the existing theoretical framework and provides methodologies for its empirical validation.

Introduction

Fibrotic diseases are characterized by the excessive deposition of extracellular matrix, leading to tissue hardening and organ dysfunction. A state of localized hypoxia is often a feature of fibrotic tissues, which can perpetuate the fibrotic process. This compound is thought to counteract this by enhancing tissue oxygenation, thereby creating a less favorable environment for fibroblast proliferation and collagen deposition.[3] The central hypothesis revolves around the enhancement of monoamine oxidase (MAO) activity, an oxygen-dependent enzyme.[4]

Proposed Mechanism of Action: Enhancement of Monoamine Oxidase Activity

The primary mechanism by which this compound is thought to increase tissue oxygen uptake is through the potentiation of monoamine oxidase (MAO) activity.[4] MAOs are a family of enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), norepinephrine, and dopamine.[5]

The catalytic cycle of MAO involves two half-reactions: a reductive half-reaction where the amine substrate is oxidized, and an oxidative half-reaction where the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor is reoxidized by molecular oxygen, producing hydrogen peroxide and an aldehyde.[6] The key takeaway is that this process directly consumes molecular oxygen.

Elevated levels of serotonin have been associated with increased fibrosis.[1] By enhancing MAO-A activity, the isoform primarily responsible for serotonin metabolism, this compound is proposed to accelerate the breakdown of serotonin.[5] This increased metabolic activity would theoretically lead to a higher rate of oxygen consumption in the tissues where MAO is active.

Signaling Pathway and Logical Relationship

The proposed cascade of events is as follows:

-

This compound Administration : The drug is administered and becomes systemically available.

-